(4-Bromo-2-trifluoromethyl-benzyl)-dimethyl-amine
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Overview
Description
(4-Bromo-2-trifluoromethyl-benzyl)-dimethyl-amine is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a dimethylamine group attached to a benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-trifluoromethyl-benzyl)-dimethyl-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-2-trifluoromethyl-benzyl chloride.
Nucleophilic Substitution: The benzyl chloride undergoes a nucleophilic substitution reaction with dimethylamine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Reaction Conditions: The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-trifluoromethyl-benzyl)-dimethyl-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group or the aromatic ring, leading to partially or fully reduced products.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzyl ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield (4-azido-2-trifluoromethyl-benzyl)-dimethyl-amine, while oxidation with hydrogen peroxide could produce the corresponding N-oxide.
Scientific Research Applications
Chemistry
In chemistry, (4-Bromo-2-trifluoromethyl-benzyl)-dimethyl-amine is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and bromine substituents on biological activity. It may serve as a lead compound for the development of new drugs or as a probe in biochemical assays.
Medicine
The compound’s potential medicinal applications include its use as a precursor for the synthesis of drugs targeting specific enzymes or receptors. Its structural features may impart desirable pharmacokinetic and pharmacodynamic properties to the resulting drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its incorporation into polymer backbones can enhance thermal stability, chemical resistance, and other material properties.
Mechanism of Action
The mechanism by which (4-Bromo-2-trifluoromethyl-benzyl)-dimethyl-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the dimethylamine group can improve solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-2-trifluoromethyl-phenyl)-dimethyl-amine: Similar structure but lacks the benzyl group.
(4-Chloro-2-trifluoromethyl-benzyl)-dimethyl-amine: Chlorine substituent instead of bromine.
(4-Bromo-2-methyl-benzyl)-dimethyl-amine: Methyl group instead of trifluoromethyl.
Uniqueness
(4-Bromo-2-trifluoromethyl-benzyl)-dimethyl-amine is unique due to the combination of a bromine atom and a trifluoromethyl group on the benzyl ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity in drug molecules, making this compound a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
1-[4-bromo-2-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3N/c1-15(2)6-7-3-4-8(11)5-9(7)10(12,13)14/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFTYKFWMCTZOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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